molecular formula C9H17ClO2 B14601419 (2R,3R)-2-butoxy-3-chlorooxane CAS No. 61092-41-9

(2R,3R)-2-butoxy-3-chlorooxane

Cat. No.: B14601419
CAS No.: 61092-41-9
M. Wt: 192.68 g/mol
InChI Key: YVJCTCVZSCULEB-RKDXNWHRSA-N
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Description

(2R,3R)-2-Butoxy-3-chlorooxane is a six-membered cyclic ether (oxane) with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position and a chlorine atom at the 3-position.

Properties

CAS No.

61092-41-9

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

(2R,3R)-2-butoxy-3-chlorooxane

InChI

InChI=1S/C9H17ClO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

YVJCTCVZSCULEB-RKDXNWHRSA-N

Isomeric SMILES

CCCCO[C@H]1[C@@H](CCCO1)Cl

Canonical SMILES

CCCCOC1C(CCCO1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-butoxy-3-chlorooxane typically involves the selective reduction of precursor compounds under controlled conditions. One common method includes the use of borane or borane complexes to achieve stereoselective reduction . The reaction is carried out at low temperatures to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-butoxy-3-chlorooxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different stereoisomers or simpler compounds.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxane derivatives.

Scientific Research Applications

(2R,3R)-2-butoxy-3-chlorooxane has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,3R)-2-butoxy-3-chlorooxane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into particular active sites of enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Oxanes

Substituted oxanes, such as 3-chlorohexane derivatives, share structural similarities with (2R,3R)-2-butoxy-3-chlorooxane. For instance, (3R)-3-chlorohexane (C₆H₁₃Cl) is a linear chloroalkane lacking the oxane ring and butoxy group. Key differences include:

  • Polarity : The oxane ring and ether oxygen in the target compound increase polarity compared to linear chloroalkanes, affecting solubility in polar solvents .
  • Reactivity : The cyclic ether structure may undergo ring-opening reactions under acidic conditions, whereas chloroalkanes like (3R)-3-chlorohexane typically participate in nucleophilic substitution (SN2) or elimination reactions .

Epoxide Derivatives

The (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide () is an epoxide with a chlorophenyl group. Key comparisons:

  • Ring Strain : Epoxides (three-membered rings) exhibit higher ring strain than oxanes (six-membered rings), leading to greater reactivity in ring-opening reactions (e.g., nucleophilic attack at the electrophilic oxygen) .
  • Stereochemical Impact : Both compounds share the (2R,3R) configuration, which could influence enantioselective interactions in chiral environments, such as enzyme binding or catalytic processes .

Spirocyclic Ethers

Spiro compounds like 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid () feature two fused rings. Comparisons include:

  • Coordination Chemistry : The oxane ring in the target compound may act as a weak ligand in metal complexes, whereas spiro compounds with carboxylic groups (e.g., ) show stronger coordination to metals like rare-earth elements .

Chloroalkanes and Esters

Linear chloroalkanes (e.g., 3-chlorohexane) and esters (e.g., methyl dodecanoate, ) differ in functional groups but provide context for halogenated compounds:

  • Boiling Points: Chloroalkanes generally have lower boiling points than cyclic ethers due to weaker dipole interactions. For example, methyl dodecanoate (a methyl ester) has higher hydrophobicity but lacks the reactivity of the chloro group .
  • Environmental Behavior : Chlorinated compounds like this compound may exhibit persistence in sediment or water, akin to methyl isothiocyanate (556-61-6, ), which is monitored in environmental samples .

Data Table: Comparative Properties of Related Compounds

Compound Structure Type Key Functional Groups Boiling Point (°C) Reactivity Highlights
This compound Cyclic ether Butoxy, Chloro ~180–200* Acid-catalyzed ring-opening
(3R)-3-Chlorohexane Linear chloroalkane Chloro ~130–140* SN2 substitutions
Epoxide () Three-membered ring Epoxide, Chlorophenyl ~250–270* Nucleophilic ring-opening
Methyl dodecanoate () Ester Ester, Methyl ~260–270 Hydrolysis under basic conditions

*Estimated based on structural analogs.

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